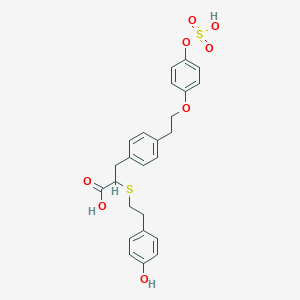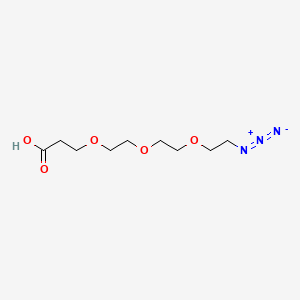
Azido-PEG3-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG3-acid is a crosslinker containing an azide (N3) group with a terminal carboxylic acid (CO2H). The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
Azido-PEG3-acid has a chemical formula of C9H17N3O5 . It contains an azide group and a terminal carboxylic acid .Chemical Reactions Analysis
The azide group in Azido-PEG3-acid can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG3-acid has a molecular weight of 247.3 g/mol . It is a PEG derivative that increases solubility in aqueous media .科学研究应用
Field
This application falls under the field of Organic Chemistry .
Application
Azido-PEG3-acid is used as a substrate for click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, making it ideal for numerous applications in drug discovery and materials science .
Method
The azide group in Azido-PEG3-acid reacts with compounds containing alkyne groups in the presence of a copper catalyst to form a stable triazole ring . This reaction is highly selective and occurs under mild conditions, making it suitable for sensitive biological systems .
Results
The use of Azido-PEG3-acid in click chemistry has enabled the synthesis of a wide range of complex molecules for various applications, including drug discovery and the development of new materials .
Metabolic Labeling of DNA and RNA
Field
This application is in the field of Molecular Biology .
Application
Azido-PEG3-acid is used for the metabolic labeling of DNA and RNA . Metabolic labeling involves the incorporation of modified nucleosides into DNA or RNA during replication or transcription .
Method
Azido-modified nucleosides, such as those derived from Azido-PEG3-acid, are incorporated into DNA or RNA during replication or transcription . These modified nucleosides can then be detected using click chemistry, allowing for the visualization and tracking of DNA or RNA in cells .
Results
This technique has been used to study various biological processes, including DNA replication, RNA transcription, and the dynamics of DNA and RNA in living cells .
Synthesis of Heterocycles
Field
This application is in the field of Organic Synthesis .
Application
Azido-PEG3-acid is used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain at least one atom other than carbon in their ring structure, and they are a key component of many pharmaceuticals and natural products .
Method
Organic azides, such as Azido-PEG3-acid, can undergo a variety of reactions to form heterocycles . These reactions can be catalyzed or non-catalyzed and can occur under thermal conditions .
Results
The use of Azido-PEG3-acid in the synthesis of heterocycles has enabled the production of a wide range of compounds, including five- and six-membered heterocycles and their fused analogs .
Bioorthogonal Labeling and Functionalization
Field
This application is in the field of Chemical Biology .
Application
Azido-PEG3-acid is used for bioorthogonal labeling and functionalization . This involves the use of azide-modified nucleosides for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
Method
Azide-modified nucleosides, such as those derived from Azido-PEG3-acid, are incorporated into oligonucleotides and cellular RNAs . These modified nucleosides can then be detected using click chemistry, allowing for the visualization and tracking of DNA or RNA in cells .
Results
This technique has been used to study various biological processes, including DNA replication, RNA transcription, and the dynamics of DNA and RNA in living cells .
Site-Selective Conjugation of Unhindered Diazides
Field
This application is in the field of Organic Chemistry .
Application
Azido-PEG3-acid is used in the site-selective conjugation of unhindered diazides . This involves the use of alkyl azides in click chemistry to connect two molecules .
Method
The unique reactivities of α-azido secondary acetamides (α-AzSAs) as minimal and unhindered azide structures allow selective conjugation in the presence of other azido moieties, even without steric hindrance .
Results
This technique has been used to study the reactivity of alkyl azides and the synthesis of various compounds .
Generation of Nitrogen-Centered Radicals
Field
This application is in the field of Chemical Biology .
Application
Azido-PEG3-acid is used in the generation of nitrogen-centered radicals (NCRs) from the azido groups . These radicals play an important role in chemical biology and cellular signaling .
Method
Azido-modified nucleosides, such as those derived from Azido-PEG3-acid, can generate NCRs under reductive conditions . These radicals can be generated via homolytic cleavage, reductive/oxidative conditions, and proton-coupled electron transfer (PCET) methods .
Results
This technique has been used to study various biological processes, including the inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides .
Biotinylation Reagent for Labeling Alkyne Containing Molecules
Field
This application is in the field of Biochemistry .
Application
Azido-PEG3-acid is used as a biotinylation reagent for labeling alkyne containing molecules or biomolecules .
Method
The azide group in Azido-PEG3-acid reacts with compounds containing alkyne groups in the presence of a copper catalyst to form a stable triazole ring . This reaction is highly selective and occurs under mild conditions, making it suitable for sensitive biological systems .
Results
The use of Azido-PEG3-acid in this application has enabled the synthesis of a wide range of complex molecules for various applications, including drug discovery and the development of new materials .
属性
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJGWKZZFZMGGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-acid | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

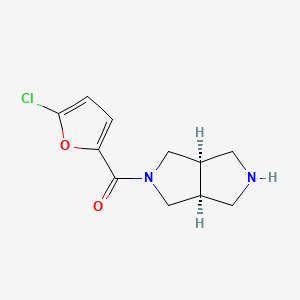
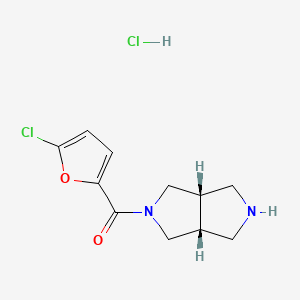
![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)
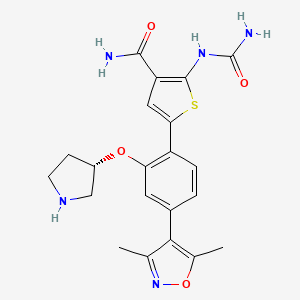
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
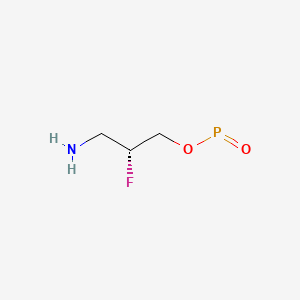
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

